![molecular formula C9H8O3 B1586641 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde CAS No. 29668-43-7](/img/structure/B1586641.png)
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde
Overview
Description
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a heteroarenecarbaldehyde in which a formyl group is located at position 6 of 2,3-dihydro-1,4-benzodioxine .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde has been explored in various studies. For instance, one study found that the best results were achieved at 30 °C with 20% n-butanol as a cosolvent .Molecular Structure Analysis
The molecular formula of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is C9H8O3 . The InChI key is BJXUCBAQZJITKD-UHFFFAOYSA-N .Scientific Research Applications
Chemical Research
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in chemical research due to its unique structure and properties .
Synthesis of Inhibitors
The 2,3-dihydro-1,4-benzodioxine core has been developed for the synthesis of inhibitors of 5-lipoxygenase . These inhibitors are useful for the treatment of inflammatory diseases such as asthma and arthritis .
Cholinesterases and Lipoxygenase Enzymes Inhibition
Compounds containing 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This makes them potential candidates for further research in the field of enzyme inhibition .
Medicinal Chemistry
In medicinal chemistry, the precise configuration of molecules is a crucial determinant of their pharmacological properties . The 2,3-dihydro-1,4-benzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .
Synthesis of Analogs
2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, which contains 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, is useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
Configuration Assignment
The presence of chiral carbon on the skeleton and on other substructures of the molecule presents the possibility of having multiple stereoisomers and implies the assignment of the configuration . Determining the spatial arrangement of substituents around a chiral carbon holds great importance in understanding and optimizing the therapeutic potential of drugs .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXUCBAQZJITKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383528 | |
Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde | |
CAS RN |
29668-43-7 | |
Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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